15-Kete

Vue d'ensemble

Description

L'acide 15-oxo-eicosatétraénoïque, communément appelé 15-OxoETE, est un lipide bioactif dérivé de l'acide arachidonique. Il est formé par l'oxydation de l'acide 15-hydroxy-eicosatétraénoïque (15-HETE) par l'enzyme 15-hydroxyprostaglandine déshydrogénase. Ce composé joue un rôle significatif dans divers processus physiologiques et pathologiques, en particulier dans l'inflammation et les maladies cardiovasculaires .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : L'acide 15-oxo-eicosatétraénoïque est synthétisé à partir de l'acide arachidonique par une série de réactions enzymatiques. La principale voie implique l'action de la 15-lipoxygénase (15-LOX) sur l'acide arachidonique pour produire de l'acide 15-hydroperoxy-eicosatétraénoïque (15-HpETE), qui est ensuite réduit en acide 15-hydroxy-eicosatétraénoïque (15-HETE). Enfin, la 15-hydroxyprostaglandine déshydrogénase oxyde le 15-HETE pour former l'acide 15-oxo-eicosatétraénoïque .

Méthodes de production industrielle : Bien que la production industrielle de l'acide 15-oxo-eicosatétraénoïque ne soit pas largement documentée, il est généralement produit dans les laboratoires de recherche en utilisant les voies enzymatiques susmentionnées. Le processus implique l'extraction et la purification du composé en utilisant des techniques telles que la chromatographie liquide et la spectrométrie de masse .

Analyse Des Réactions Chimiques

Types de réactions : L'acide 15-oxo-eicosatétraénoïque subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé davantage pour former d'autres lipides bioactifs.

Réduction : Il peut être réduit à nouveau en acide 15-hydroxy-eicosatétraénoïque dans des conditions spécifiques.

Substitution : Le composé peut participer à des réactions de substitution, en particulier impliquant ses groupes carboxyle et hydroxyle

Réactifs et conditions courantes :

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et l'oxygène moléculaire.

Réduction : Des agents réducteurs tels que le borohydrure de sodium peuvent être utilisés.

Substitution : Des réactifs comme les halogénures d'alkyle et les chlorures d'acyle sont couramment utilisés dans les réactions de substitution

Principaux produits :

Oxydation : Lipides oxydés davantage.

Réduction : Acide 15-hydroxy-eicosatétraénoïque.

Substitution : Divers dérivés substitués de l'acide 15-oxo-eicosatétraénoïque

4. Applications de la recherche scientifique

L'acide 15-oxo-eicosatétraénoïque a de nombreuses applications dans la recherche scientifique :

Chimie : Il est utilisé comme composé modèle pour étudier l'oxydation des lipides et les voies enzymatiques.

Biologie : Le composé est étudié pour son rôle dans la signalisation cellulaire et l'inflammation.

5. Mécanisme d'action

L'acide 15-oxo-eicosatétraénoïque exerce ses effets principalement par l'activation de voies de signalisation spécifiques. Il active la voie du facteur 2 apparenté au facteur érythroïde nucléaire 2 (Nrf2), qui régule les réponses antioxydantes, et inhibe la voie du facteur kappa-light-chain-enhancer des cellules B activées (NF-κB), qui est impliquée dans l'inflammation . Le composé favorise également l'expression de la E-sélectine, facilitant l'adhésion des monocytes aux cellules endothéliales, une étape clé dans le développement de l'athérosclérose .

Composés similaires :

- Acide 5-oxo-eicosatétraénoïque (5-OxoETE)

- Acide 12-oxo-eicosatétraénoïque (12-OxoETE)

- Acide 15-hydroxy-eicosatétraénoïque (15-HETE)

Comparaison :

- Acide 5-oxo-eicosatétraénoïque (5-OxoETE) : Semblable à l'acide 15-oxo-eicosatétraénoïque, l'acide 5-oxo-eicosatétraénoïque est impliqué dans les réponses inflammatoires et agit comme un puissant agent chimiotactique pour les leucocytes .

- Acide 12-oxo-eicosatétraénoïque (12-OxoETE) : Ce composé joue également un rôle dans l'inflammation mais a des activités biologiques distinctes par rapport à l'acide 15-oxo-eicosatétraénoïque.

- Acide 15-hydroxy-eicosatétraénoïque (15-HETE) : En tant que précurseur de l'acide 15-oxo-eicosatétraénoïque, l'acide 15-hydroxy-eicosatétraénoïque partage bon nombre de ses fonctions biologiques mais est moins actif dans la promotion de l'adhésion des monocytes .

L'acide 15-oxo-eicosatétraénoïque se distingue par ses effets puissants sur l'adhésion des monocytes et son double rôle dans la régulation des voies antioxydantes et inflammatoires, ce qui en fait un composé unique et précieux dans la recherche scientifique .

Applications De Recherche Scientifique

Biological Role and Mechanisms

Cell Proliferation and Migration

Research has demonstrated that 15-KETE enhances DNA synthesis and promotes cell cycle progression, particularly in hypoxic conditions. It activates the extracellular signal-regulated kinase (ERK1/2) signaling pathway, which is crucial for endothelial cell migration and tube formation. Inhibition of 15-PGDH (the enzyme that converts 15-hydroxyeicosatetraenoic acid to this compound) reverses these effects, indicating a direct role for this compound in modulating endothelial behavior under low oxygen conditions .

Pulmonary Vascular Remodeling

In studies involving pulmonary hypertension (PH), elevated levels of both 15-PGDH and this compound were observed in hypoxic rats and humans. The 15-PGDH/15-KETE pathway was shown to stimulate the proliferation of pulmonary arterial smooth muscle cells (PASMCs), contributing to vascular remodeling associated with PH. This suggests that targeting this pathway could provide therapeutic avenues for managing hypoxic pulmonary conditions .

Therapeutic Implications

Potential Treatment for Pulmonary Hypertension

Given its role in promoting PASMC proliferation and vascular remodeling, this compound could be a target for developing treatments aimed at controlling pulmonary hypertension. By modulating the activity of the 15-PGDH/15-KETE pathway, it may be possible to inhibit excessive cell proliferation and mitigate the progression of pulmonary vascular diseases .

Influence on Hormonal Activity

Another area of interest is the impact of this compound on progesterone production. Studies have indicated that it may influence luteal cell function during early pregnancy in equines, suggesting a broader role in reproductive health .

Case Study 1: Hypoxia-Induced Pulmonary Hypertension

A study conducted on hypoxic rats revealed that administration of this compound significantly increased PASMC proliferation compared to controls. The use of specific inhibitors targeting the ERK1/2 pathway demonstrated that the proliferative effects of this compound were indeed mediated through this signaling route. This case underscores the potential for pharmacological intervention targeting this pathway to alleviate symptoms of pulmonary hypertension.

Case Study 2: Endothelial Cell Behavior

In vitro experiments using human pulmonary artery endothelial cells showed that exposure to this compound resulted in enhanced migration and tube formation capabilities. These effects were diminished when ERK1/2 signaling was inhibited, further confirming the critical role of this pathway in mediating the actions of this compound under hypoxic conditions.

Summary Table: Key Findings on this compound Applications

| Application Area | Key Findings | Implications |

|---|---|---|

| Cell Proliferation | Enhances DNA synthesis; promotes cell cycle progression via ERK1/2 pathway | Potential target for cancer therapies |

| Pulmonary Hypertension | Elevated levels correlate with PASMC proliferation; involved in vascular remodeling | Therapeutic target for PH management |

| Reproductive Health | Influences progesterone production in luteal cells | Possible implications in fertility treatments |

Mécanisme D'action

15-Oxoeicosatetraenoic acid exerts its effects primarily through the activation of specific signaling pathways. It activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which regulates antioxidant responses, and inhibits the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, which is involved in inflammation . The compound also promotes the expression of E-selectin, facilitating monocyte adhesion to endothelial cells, a key step in the development of atherosclerosis .

Comparaison Avec Des Composés Similaires

- 5-Oxoeicosatetraenoic acid (5-OxoETE)

- 12-Oxoeicosatetraenoic acid (12-OxoETE)

- 15-Hydroxyeicosatetraenoic acid (15-HETE)

Comparison:

- 5-Oxoeicosatetraenoic acid (5-OxoETE): Similar to 15-Oxoeicosatetraenoic acid, 5-Oxoeicosatetraenoic acid is involved in inflammatory responses and acts as a potent chemotactic agent for leukocytes .

- 12-Oxoeicosatetraenoic acid (12-OxoETE): This compound also plays a role in inflammation but has distinct biological activities compared to 15-Oxoeicosatetraenoic acid.

- 15-Hydroxyeicosatetraenoic acid (15-HETE): As a precursor to 15-Oxoeicosatetraenoic acid, 15-Hydroxyeicosatetraenoic acid shares many of its biological functions but is less active in promoting monocyte adhesion .

15-Oxoeicosatetraenoic acid stands out due to its potent effects on monocyte adhesion and its dual role in regulating both antioxidant and inflammatory pathways, making it a unique and valuable compound in scientific research .

Activité Biologique

15-Kete, or 15-keto prostaglandins, particularly 15-keto prostaglandin E2 (15-ketoPGE2), are bioactive lipids that play significant roles in various biological processes, including inflammation, cell proliferation, and vascular remodeling. This article provides a detailed overview of the biological activity of this compound, supported by research findings, case studies, and data tables.

Overview of this compound

This compound compounds are derived from the metabolism of arachidonic acid through the action of enzymes such as cyclooxygenase (COX) and 15-hydroxyprostaglandin dehydrogenase (15-PGDH). The primary function of 15-PGDH is to convert pro-inflammatory prostaglandins into their less active forms, thereby regulating inflammatory responses and cellular homeostasis.

1. Anti-inflammatory Properties:

Research indicates that this compound compounds can modulate inflammatory pathways. For instance, 15-oxo eicosatetraenoic acid (15-oxoETE) activates Nrf2-regulated antioxidant responses while inhibiting NF-κB-mediated pro-inflammatory signaling by blocking IKKβ activity . This dual action suggests that this compound can serve as a protective agent against oxidative stress and inflammation.

2. Regulation of Cell Proliferation:

The 15-PGDH/15-KETE pathway has been implicated in hypoxia-induced pulmonary vascular remodeling. Studies show that this pathway stimulates cell cycle progression and enhances the expression of cell cycle-related proteins, indicating its role in cellular growth and proliferation .

Table 1: Biological Activities of this compound Compounds

Case Studies

Case Study 1: Inflammatory Response Modulation

A study conducted on THP-1 cells demonstrated that treatment with 25 µM 15-oxoETE resulted in significant upregulation of HO-1 and NQO1 protein expressions after 12 hours, highlighting its potential as an anti-inflammatory agent .

Case Study 2: Pulmonary Vascular Remodeling

In a model of hypoxia-induced pulmonary hypertension, activation of the 15-PGDH/15-KETE pathway was shown to promote cell cycle progression and enhance vascular remodeling processes. This suggests that manipulating this pathway could provide therapeutic avenues for treating pulmonary vascular diseases .

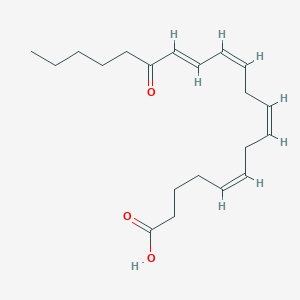

Propriétés

Numéro CAS |

81416-72-0 |

|---|---|

Formule moléculaire |

C20H30O3 |

Poids moléculaire |

318.4 g/mol |

Nom IUPAC |

(5E,8Z,11Z,13Z)-15-oxoicosa-5,8,11,13-tetraenoic acid |

InChI |

InChI=1S/C20H30O3/c1-2-3-13-16-19(21)17-14-11-9-7-5-4-6-8-10-12-15-18-20(22)23/h4-5,8-11,14,17H,2-3,6-7,12-13,15-16,18H2,1H3,(H,22,23)/b5-4-,10-8+,11-9-,17-14- |

Clé InChI |

YGJTUEISKATQSM-CHCUHQEOSA-N |

SMILES |

CCCCCC(=O)C=CC=CCC=CCC=CCCCC(=O)O |

SMILES isomérique |

CCCCCC(=O)/C=C\C=C/C/C=C\C/C=C/CCCC(=O)O |

SMILES canonique |

CCCCCC(=O)C=CC=CCC=CCC=CCCCC(=O)O |

Description physique |

Solid |

Synonymes |

15-KETE 15-keto-5,8,11,13-eicosatetraenoic acid |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.